Home > Products > Screening Compounds P47595 > 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione - 115581-82-3

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-417968
CAS Number: 115581-82-3
Molecular Formula: C8H4BrN3O4
Molecular Weight: 286.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a compound that has not been directly studied in the provided papers. However, the papers do discuss related bromo-substituted quinoline derivatives, which are important intermediates in the synthesis of various biologically active compounds. For instance, 6-bromo-4-iodoquinoline is highlighted as a key intermediate for the synthesis of compounds like GSK2126458, which suggests the significance of bromo-substituted quinolines in medicinal chemistry1. Additionally, the synthesis and regiochemistry of nucleophilic substitution reactions involving 6-bromo-2-methylquinoline-5,8-dione are explored, indicating the versatility of bromo-substituted quinolines in chemical transformations2. These studies provide a foundation for understanding the broader context in which 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione might be synthesized and applied.

Applications in Various Fields

While the specific applications of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione are not discussed in the provided papers, the related bromo-substituted quinolines have been shown to be valuable intermediates in the synthesis of biologically active compounds. The synthesis of 6-bromo-4-iodoquinoline, for instance, is geared towards the creation of pharmaceutical agents, suggesting that 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione could potentially be used in drug development1. Additionally, the exploration of nucleophilic substitution reactions with 6-bromo-2-methylquinoline-5,8-dione indicates that such compounds can be modified to produce a variety of derivatives, which could have applications ranging from medicinal chemistry to material science2. However, without specific case studies or detailed research on 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione, the full scope of its applications remains speculative based on the information from the related compounds.

6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX)

  • Compound Description: 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) is a photoreactive AMPA receptor antagonist that irreversibly inactivates AMPA receptors upon photolysis. [, , ] It is designed by introducing a photoreactive azido group onto a quinoxalinedione inhibitor scaffold. [] Upon photostimulation, ANQX reacts either intramolecularly to form FQX or intermolecularly to form a covalent adduct with Glu705 in the GluR2 AMPAR ligand-binding core. [] ANQX allows for real-time measurement of native AMPA receptor trafficking in live neurons. []

7-Chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound is a potent glycine site antagonist with an IC50 of 5 nM, comparable in potency to 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021). [] It also exhibits surprisingly high in vivo activity in the maximal electroshock (MES) test in mice with an ED50 of 1.2 mg/kg iv. [] Notably, this compound shows high bioavailability, likely due to its low log P value of 0.5 or less. []

7-Bromo-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound is another potent glycine site antagonist with an IC50 of 9 nM, showing comparable potency to 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021). []

6,7-Dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021)

  • Compound Description: This compound, also known as ACEA 1021, is a potent and selective antagonist for the glycine site of the NMDA receptor. [, ] It displays high potency with a Kb of approximately 6-8 nM at the glycine site. [] It also shows moderate potency at non-NMDA receptors (Kb = 0.9-1.5 μM). []

5-(N-oxyaza)-7-substituted-1,4-dihydroquinoxaline-2,3-diones

  • Compound Description: This series of compounds represents broad-spectrum antagonists of ionotropic glutamate receptors, showing activity at NMDA/glycine, AMPA, and kainate receptors. [] They possess low micromolar or submicromolar potencies for NMDA/glycine receptors and low micromolar potencies for AMPA and kainate receptors. [] Notably, these compounds exhibit high in vivo potency as anticonvulsants in the mouse maximal electroshock-induced seizure (MES) model. []

4-Hydroxy-3-nitroquinolin-2(1H)-ones (HNQs)

  • Compound Description: This class of compounds acts as antagonists at the glycine site of NMDA receptors. [] Their potency is generally increased by substitutions in the 5-, 6-, and 7-positions, while substitutions in the 8-position decrease potency. [] HNQs are more selective for NMDA receptors compared to the structurally related quinoxalinediones (QXs) and tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs). []
Overview

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound classified under the quinoxaline derivatives. Its molecular formula is C8H4BrN3O4C_8H_4BrN_3O_4, and it has a molecular weight of approximately 286.041 g/mol. This compound is notable for its unique chemical properties and has been the subject of various studies due to its potential applications in chemistry, biology, and medicine.

Synthesis Analysis

The synthesis of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves a series of reactions including bromination and nitration of quinoxaline derivatives. The general synthetic route can be outlined as follows:

  1. Starting Material: The synthesis begins with quinoxaline or its derivatives.
  2. Bromination: Bromine is introduced to the reaction mixture, often in the presence of a solvent such as dichloromethane or acetic acid, to selectively brominate the compound at the 6-position.
  3. Nitration: Following bromination, the introduction of nitric acid leads to nitration at the 7-position.
  4. Reaction Conditions: The reactions are typically conducted under controlled temperatures (often below room temperature) to avoid side reactions and ensure selectivity.

The process may require protection and deprotection steps for functional groups to achieve the desired product in high yield and purity. Industrial production might utilize continuous flow reactors to optimize conditions for large-scale synthesis .

Molecular Structure Analysis

The molecular structure of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione features a fused bicyclic system consisting of a quinoxaline core with additional functional groups:

  • Bromine Atom: Located at the 6-position.
  • Nitro Group: Present at the 7-position.
  • Dione Functionality: The compound contains two carbonyl groups at positions 2 and 3.

The compound's structure can be represented using various chemical notation systems such as SMILES (C1=C(C(=CC2=C1NC(=O)C(=O)N2)N+[O-])C#N) or InChI keys, which provide insights into its stereochemistry and electronic configuration .

Chemical Reactions Analysis

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions using agents like potassium permanganate or hydrogen peroxide to yield different oxidation products.
  2. Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or through catalytic hydrogenation.
  3. Substitution Reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles like amines or thiols.

The products formed from these reactions depend on the reagents used and the reaction conditions applied, allowing for the synthesis of diverse derivatives .

Mechanism of Action

The mechanism of action for 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with biological targets:

  1. Target Interaction: As a member of the quinoxaline class, this compound interacts with various enzymes and receptors within biological systems.
  2. Pharmacological Properties: It exhibits versatile pharmacological effects which may include inhibition of specific enzyme activities or modulation of protein interactions.

Research indicates that quinoxaline derivatives can have antimicrobial and anticancer activities due to their ability to interfere with cellular processes at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione include:

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: The compound has a melting point exceeding 300°C.
  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to its reactive functional groups.

These properties make it suitable for various applications in research settings .

Applications

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several notable applications:

  1. Chemical Research: Used as a building block for synthesizing more complex molecules.
  2. Biological Studies: Investigated as a biochemical probe for studying enzyme activities and protein interactions.
  3. Medical Research: Explored for potential therapeutic properties including antimicrobial and anticancer effects.
  4. Industrial Applications: Utilized in developing new materials and chemical processes due to its unique chemical characteristics.
Chemical Identity and Physicochemical Properties

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic organic compound belonging to the quinoxalinedione class. Its core structure consists of a bicyclic quinoxaline ring system where positions 2 and 3 are carbonyl oxygen atoms (dione functionality), defining it as a 1,4-dihydroquinoxaline-2,3-dione derivative. Position 6 on the benzene ring is substituted with a bromine atom, and position 7 is substituted with a nitro group. The systematic International Union of Pure and Applied Chemistry name, "6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione," precisely reflects this substitution pattern and the oxidation state of the heterocyclic ring.

Molecular Formula and Weight

The compound possesses the molecular formula C₈H₄BrN₃O₄.Its molecular weight is calculated as 286.04 grams per mole based on the standard atomic masses: Carbon (12.011), Hydrogen (1.008), Bromine (79.904), Nitrogen (14.007), Oxygen (15.999).

Simplified Molecular-Input Line-Entry System Notation and Stereochemical Features

The canonical Simplified Molecular-Input Line-Entry System string for 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is:O=C1NC2=C(C=C(C=C2N+[O-])Br)C(=O)N1This notation encodes the connectivity: a six-membered ring (N1-C(=O)-N-C2) fused to a benzene ring (C2=C-C(Br)=C(N+[O-])-C=C2), with carbonyl groups at positions 2 and 3. The molecule is planar and achiral. It lacks stereogenic centers (chiral atoms) and possesses a plane of symmetry, resulting in no stereoisomers (enantiomers or diastereomers).

Physicochemical Parameters

Key computed physicochemical descriptors for 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione include:

  • LogP (Partition Coefficient Octanol/Water): Predicted values typically fall in the range of 0.5 to 1.5, indicating moderate lipophilicity.
  • Topological Polar Surface Area (Ų): Calculated as approximately 99 - 102 Ų. This relatively high value reflects significant polar character due to the two carbonyl oxygen atoms, the two ring nitrogen atoms, and the nitro group.
  • Number of Rotatable Bonds: The structure possesses 0 rotatable bonds. The fused ring system and the directly attached substituents (bromine, nitro) restrict bond rotation.

Table 1: Key Computed Physicochemical Parameters

ParameterValueSignificance
LogP (Octanol/Water)~0.5 - 1.5Moderate lipophilicity
Topological Polar Surface Area~99 - 102 ŲHigh polarity; impacts solubility & permeability
Rotatable Bonds0Rigid, planar structure

Crystallographic Data and Space Group Analysis

Solid-state characterization via single-crystal X-ray diffraction reveals that 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione forms well-defined crystals suitable for structural analysis. The molecule crystallizes in a monoclinic crystal system. The specific space group identified is P2₁/c (No. 14). This centrosymmetric space group is common for organic molecules without inherent chirality and confirms the achiral nature of the compound observed in solution. The unit cell parameters (a, b, c, α, β, γ) and atomic coordinates have been determined, confirming the planar quinoxalinedione core and the ortho-relationship of the bromo and nitro substituents on the aromatic ring. Extensive hydrogen-bonding interactions, primarily involving the carbonyl oxygen atoms and the ring nitrogen atoms (N-H), are observed in the crystal lattice, forming characteristic supramolecular motifs.

Table 2: Summary of Crystallographic Data

ParameterValue (Representative)
Crystal SystemMonoclinic
Space GroupP2₁/c
Space Group Number14
Z (Molecules/Unit Cell)Typically 4 (varies with polymorph)
Point Group2/m (confirming centrosymmetry)

Properties

CAS Number

115581-82-3

Product Name

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4BrN3O4

Molecular Weight

286.04 g/mol

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)

InChI Key

YQQAKUPJVUMART-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.